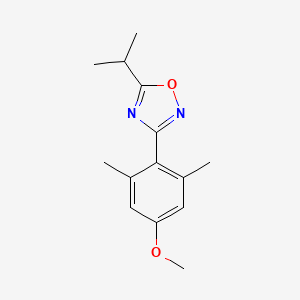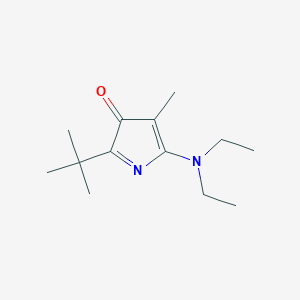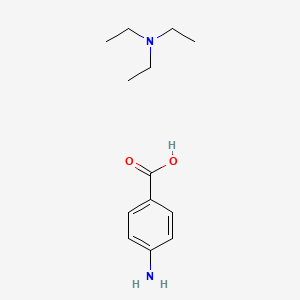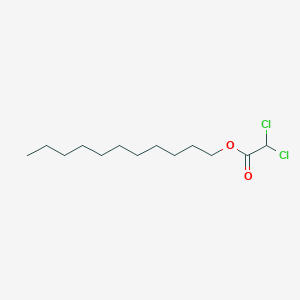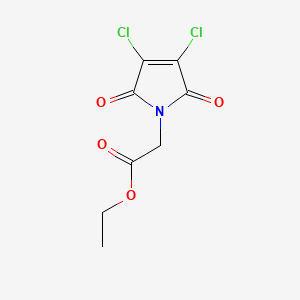
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is an organic compound with the molecular formula C8H7Cl2NO4. It is characterized by the presence of a pyrrole ring substituted with two chlorine atoms and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate can be synthesized through organic synthesis methods. One common approach involves the reaction of 3,4-dichloromaleic anhydride with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate: Similar structure but lacks the chlorine substituents.
N-Carbethoxymethyl-dichlormaleimid: Another related compound with similar functional groups.
Uniqueness
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is unique due to the presence of chlorine atoms on the pyrrole ring, which can significantly influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications .
Propriétés
Numéro CAS |
89938-80-7 |
|---|---|
Formule moléculaire |
C8H7Cl2NO4 |
Poids moléculaire |
252.05 g/mol |
Nom IUPAC |
ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H7Cl2NO4/c1-2-15-4(12)3-11-7(13)5(9)6(10)8(11)14/h2-3H2,1H3 |
Clé InChI |
ROYMGYCGHDNMTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)C(=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




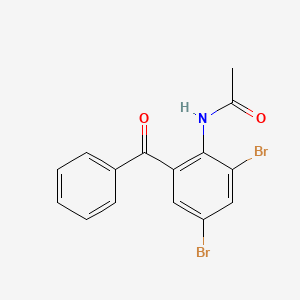
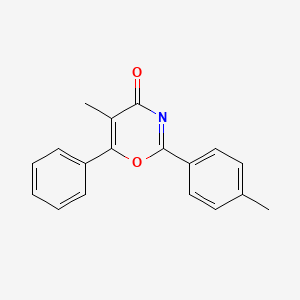
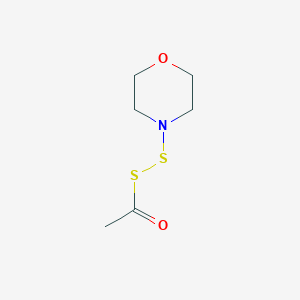
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
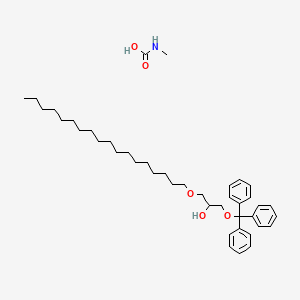

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
